7-Hydroxy-4,5-dimethyl-2H-chromen-2-one, commonly known as a coumarin derivative, features a chromenone structure with hydroxyl and methyl substituents at specific positions. This compound exhibits a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol. The hydroxyl group at position 7 contributes to its potential biological activity, while the dimethyl groups enhance its lipophilicity and may influence its pharmacokinetics.
7-hydroxy-4,5-dimethyl-2H-chromen-2-one, also known as dimethyldemethylhomoflavonol (DMDHF), is a naturally occurring chromone derivative. It can be found in various plants, including Hypericum perforatum (commonly known as St. John's wort) and Scutellaria lateriflora (American skullcap) [, ].
DMDHF can be identified using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
Several studies have investigated the potential biological activities of DMDHF. These studies suggest that DMDHF may exhibit:
Research indicates that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one exhibits significant biological activities, including:
Synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one typically involves:
The applications of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one are diverse:
Interaction studies have revealed that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one interacts with various biomolecules:
Several compounds share structural similarities with 7-hydroxy-4,5-dimethyl-2H-chromen-2-one. Here are notable examples:
| Compound Name | Structural Features |
|---|---|
| 7-Hydroxy-4-methyl-2H-chromen-2-one | One methyl group at position 4 |
| 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one | Methyl group at position 8 |
| 5-Hydroxy-4-methyl-2H-chromen-2-one | Hydroxyl group at position 5 |
| 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one | Methyl groups at positions 3 and 4 |
| 6-Hydroxycoumarin | Hydroxyl group at position 6 |
The uniqueness of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one lies in its specific arrangement of functional groups that confer distinct biological activities not fully replicated by other coumarin derivatives. Its combination of antioxidant and antimicrobial properties makes it particularly valuable in medicinal chemistry.